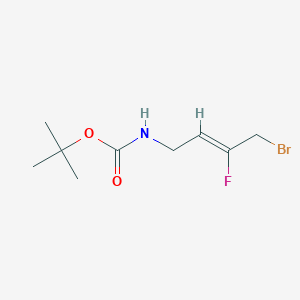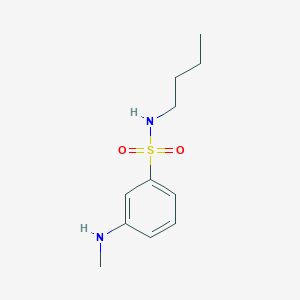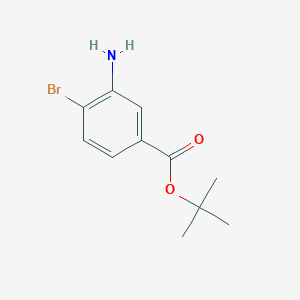![molecular formula C12H16N2 B1526835 2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline CAS No. 1250695-37-4](/img/structure/B1526835.png)
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline
Overview
Description
“2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline” is a chemical compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . It is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Synthesis Analysis
The synthesis of “2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline” involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline” is characterized by a bicyclic structure, which is a common feature of azabicyclo[2.2.1]heptanes .Chemical Reactions Analysis
The chemical reactions involving “2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline” are characterized by the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .Scientific Research Applications
1. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
- Summary of the Application : This research involves the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Methods of Application : The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes : The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
2. Synthesis and Muscarinic Receptor Activity of Ester Derivatives
- Summary of the Application : This research involves the synthesis and study of muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol .
- Methods of Application : The method involves the synthesis of four new muscarinic antagonists and six potential muscarinic agonists which possess the 2-alkyl-2-azabicyclo[2.2.1]heptane ring system .
- Results or Outcomes : The radioligand binding affinities of these compounds have been determined in rat heart, rat brain, and m1- or m3-transfected CHO cell membrane preparations to examine the selectivity for subtypes of muscarinic receptor .
3. Synthesis of Bridged Aza-bicyclic Structures
- Summary of the Application : This research involves the synthesis of bridged aza-bicyclic structures via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Methods of Application : The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes : The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
4. Preparation of Tert-butyl (2-Azabicyclo[2.2.1]heptan-4-yl)carbamate
- Summary of the Application : This research involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
- Methods of Application : The method involves the synthesis of 2-azabicyclo[2.2.1]heptan-4-amine and its primary amine-protected version tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate .
- Results or Outcomes : The methods provided also include the preparation of novel intermediate compounds for use in preparing the aforementioned target 2-azabicyclo[2.2.1]heptanyl compounds .
5. Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes
- Summary of the Application : This research involves the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Methods of Application : The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes : The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
6. Preparation of Tert-butyl (2-Azabicyclo[2.2.1]heptan-4-yl)carbamate
- Summary of the Application : This research involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
- Methods of Application : The method involves the synthesis of 2-azabicyclo[2.2.1]heptan-4-amine and its primary amine-protected version tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate .
- Results or Outcomes : The methods provided also include the preparation of novel intermediate compounds for use in preparing the aforementioned target 2-azabicyclo[2.2.1]heptanyl compounds .
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-1-2-4-12(11)14-8-9-5-6-10(14)7-9/h1-4,9-10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICKTEWTIROYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline | |
CAS RN |
1250695-37-4 | |
| Record name | 2-{2-azabicyclo[2.2.1]heptan-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)






![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)


